molecular formula C17H25N3O2 B2571516 N1-(4-methylbenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 953171-33-0

N1-(4-methylbenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No.: B2571516
CAS No.: 953171-33-0
M. Wt: 303.406
InChI Key: BQFHYHUQMZYJFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions between various organic molecules. For instance, “N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” was obtained by the reaction of “2-(1-methyl-1H-indol-3-yl)acetic acid” and “1,2-diaminobenzene” in the presence of lutidine as a base and dichloromethane as a solvent .

Scientific Research Applications

Neural Modulation and Eating Disorders

  • Role of Orexin-1 Receptor Mechanisms : A study explored the effects of selective antagonists on orexin receptors (OX1R and OX2R) in a binge eating model in female rats. Compounds similar in structure to the specified chemical were used to evaluate their impact on compulsive food consumption. Findings suggest that OX1R mechanisms play a significant role in binge eating, indicating that selective antagonism at OX1R could represent a new pharmacological treatment avenue for eating disorders with a compulsive component (Piccoli et al., 2012).

Receptor Selectivity and Antagonism

  • Dopamine D4 Receptor Selectivity : Research on the compound RBI-257, which shows a structural resemblance to the specified chemical, highlights its high selectivity and potent inhibitory action at dopamine D4 receptors over other dopamine receptor subtypes. Such selectivity suggests potential applications in neurological research and therapeutic development (Kula et al., 1997).

Therapeutic Applications and Neuroprotection

  • Na+/Ca2+ Exchange Inhibition for Neuroprotection : YM-244769, structurally related to the specified compound, acts as a potent Na+/Ca2+ exchange (NCX) inhibitor with a preference for NCX3. It offers efficient protection against hypoxia/reoxygenation-induced neuronal cell damage, suggesting therapeutic potential as a neuroprotective drug (Iwamoto & Kita, 2006).

Synthesis and Chemical Characterization

  • Synthetic Routes and Characterization : Studies detailing the synthesis, characterization, and reactivity of compounds with oxalamide-based structures provide insight into their chemical properties and potential applications in medicinal chemistry and organic synthesis. For instance, the reactivity of oxalamide-based carbenes and their potential in cyclopropanation reactions or as ligands in organometallic chemistry highlights the versatility of these compounds (Braun et al., 2012).

Mechanism of Action

The mechanism of action of this compound is likely related to its interactions with biological receptors. For instance, the related compound ACP-103 acts as a potent 5-hydroxytryptamine (5-HT) 2A receptor inverse agonist .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it is handled. For instance, a related compound “1-Methyl-4-(piperidin-4-yl)piperazine” has a hazard statement of “H314-H302+H312” and is classified as a dangerous substance .

Properties

IUPAC Name

N'-[(4-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-13-3-5-14(6-4-13)11-18-16(21)17(22)19-12-15-7-9-20(2)10-8-15/h3-6,15H,7-12H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFHYHUQMZYJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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